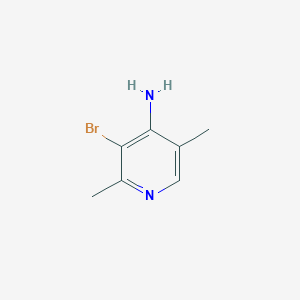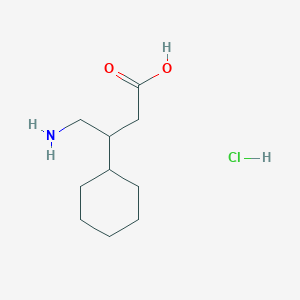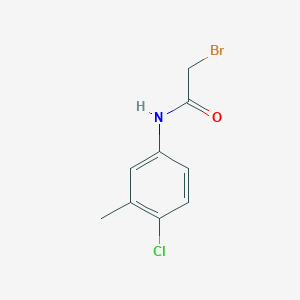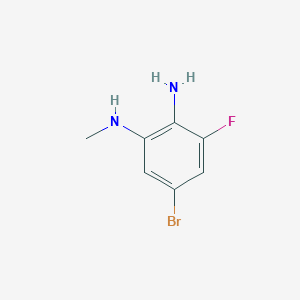
5-Bromo-3-fluoro-N1-methylbenzene-1,2-diamine
Descripción general
Descripción
5-Bromo-3-fluoro-N1-methylbenzene-1,2-diamine, also known as 5-Bromo-3-fluoro-N1-methylphenylene-1,2-diamine or 4-Bromo-2-fluoro-6-(methylamino)aniline, is a chemical compound with the formula C₇H₈BrFN₂ . It is supplied by APOLLO SCIENTIFIC .
Molecular Structure Analysis
The molecular weight of 5-Bromo-3-fluoro-N1-methylbenzene-1,2-diamine is 219.06 g/mol . The InChI code is 1S/C7H8BrFN2/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3,11H,10H2,1H3 .Physical And Chemical Properties Analysis
5-Bromo-3-fluoro-N1-methylbenzene-1,2-diamine is a red oil at room temperature . Its molecular weight is 219.06 g/mol . The InChI code is 1S/C7H8BrFN2/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3,11H,10H2,1H3 .Aplicaciones Científicas De Investigación
1. Radiosensitizing Agent in Brain Tumors
5-Bromodeoxyuridine (BrdUrd), a compound closely related to 5-Bromo-3-fluoro-N1-methylbenzene-1,2-diamine, has been explored as a radiosensitizing agent, particularly in brain tumors like gliomas. A study conducted on patients infused with BrdUrd showed its potential in enhancing the effectiveness of radiotherapy, though its systemic toxicity at higher doses was a concern, necessitating safer delivery methods for optimum treatment levels with minimal side effects (Russo et al., 1984).
2. Genomic Predictors of Chemotherapy Response
Another study explored the role of Methylenetetrahydrofolate reductase (MTHFR) gene polymorphisms as potential genomic predictors of clinical response to fluoropyrimidine-based chemotherapy, commonly used in colorectal cancer treatment. While the specific chemical isn't directly mentioned, the study's insights into the metabolic pathways involved in chemotherapy can provide a broader understanding of how related compounds might interact or be used in cancer treatment (Marcuello et al., 2006).
3. Neurological Effects of Psychoactive Analogs
A study on 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a designer-drug variant of ecstasy, showed devastating neurological responses, including cerebral vasculopathy and quadraparesis. Although this compound is not directly linked to 5-Bromo-3-fluoro-N1-methylbenzene-1,2-diamine, the neurological implications observed in this research provide valuable insights into the potential neurological interactions and effects of structurally related compounds (Ambrose et al., 2010).
4. Molecular Imaging in Healthy Volunteers
The study of molecular imaging, particularly of the 5-hydroxytryptamine(1A) (5-HT(1A)) receptor binding in healthy volunteers using [(18)f]p-MPPF, adds another layer of understanding of how related compounds might be used in imaging and diagnostic processes. This research highlights the potential applications of fluorinated compounds in medical imaging, contributing to a broader understanding of the applications of such compounds in scientific research (Passchier et al., 2000).
Safety And Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
5-bromo-3-fluoro-1-N-methylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrFN2/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3,11H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCBWNPULRTQAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=CC(=C1)Br)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-fluoro-N1-methylbenzene-1,2-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



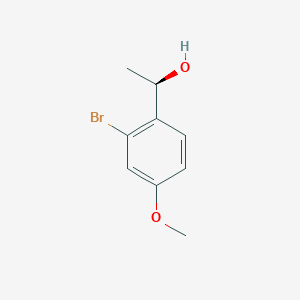
![cis-tert-Butyl 8-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B1375622.png)
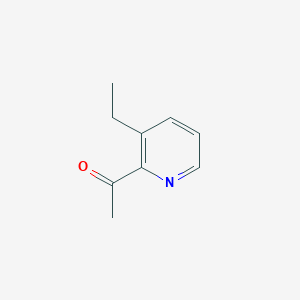
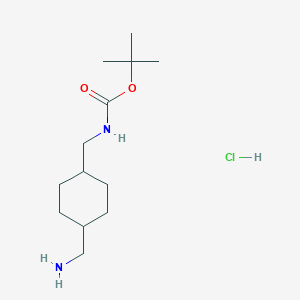
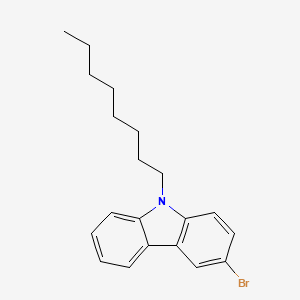
![rel-benzyl N-{[(1S,3R)-3-aminocyclopentyl]methyl}carbamate](/img/structure/B1375632.png)
![2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride](/img/structure/B1375633.png)
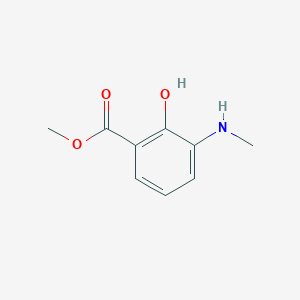
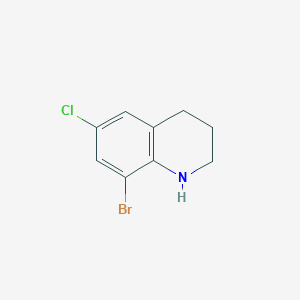
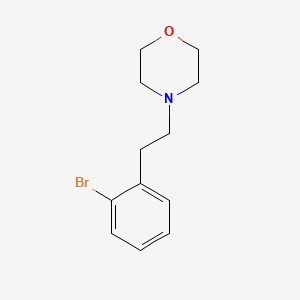
![1-Benzyl-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B1375641.png)
